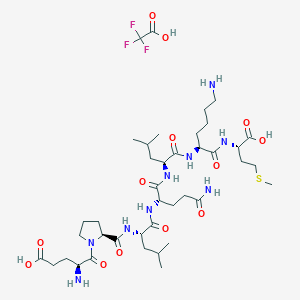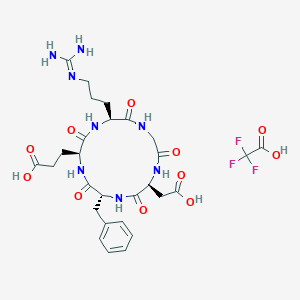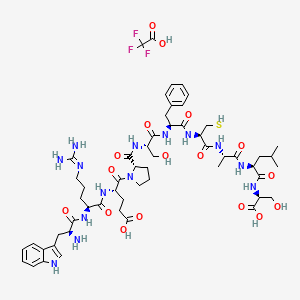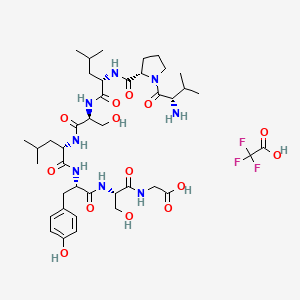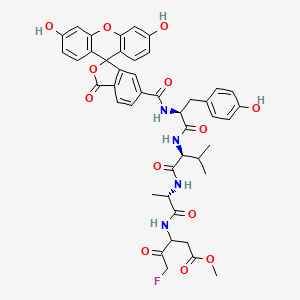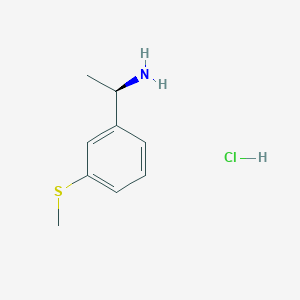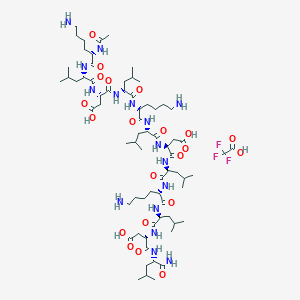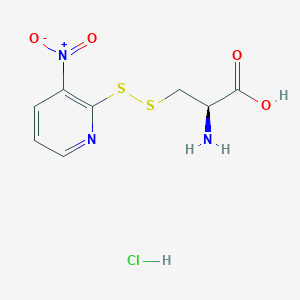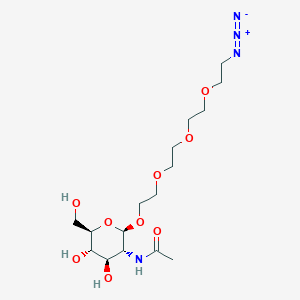
Fmoc-L-Lys(DMACA)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Lys(DMACA)-OH is a derivative of the amino acid lysine. It is a water-soluble, white crystalline powder that is used in synthetic organic chemistry for the synthesis of peptides and peptidomimetics. Fmoc-L-Lys(DMACA)-OH is an important tool for biochemists and pharmaceutical researchers. It is used in the synthesis of peptides and peptidomimetics and is an important intermediate in the production of novel peptide-based drugs.
Aplicaciones Científicas De Investigación
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that is used in a variety of scientific research applications. It is used in peptide synthesis and as an intermediate in the production of peptide-based drugs. It is also used in the study of protein-protein interactions and in the development of novel therapeutic agents. It is also used in the study of enzyme inhibition and in the development of novel enzyme inhibitors.
Mecanismo De Acción
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that is used in a variety of scientific research applications. Its mechanism of action is not fully understood, however, it is believed to act as a linker molecule in the formation of peptides and peptidomimetics. It is also believed to be involved in the formation of protein-protein interactions and in the development of novel therapeutic agents.
Biochemical and Physiological Effects
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that is used in a variety of scientific research applications. Its biochemical and physiological effects are not fully understood, however, it is believed to be involved in the formation of peptides and peptidomimetics, protein-protein interactions, and the development of novel therapeutic agents. It is also believed to be involved in the inhibition of enzymes and in the development of novel enzyme inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-L-Lys(DMACA)-OH has several advantages and limitations when used in lab experiments. The advantages include its stability in aqueous solutions, its ability to be used in a variety of chemical reactions, and its low cost. The limitations include its low solubility in organic solvents, its susceptibility to hydrolysis, and its potential to form insoluble polymers.
Direcciones Futuras
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that has a variety of potential future applications. These include its potential use in the development of novel peptide-based drugs, its potential use in the study of protein-protein interactions, its potential use in the development of novel enzyme inhibitors, its potential use in the development of novel therapeutic agents, and its potential use in the study of enzyme inhibition. Additionally, the molecule can be used in the development of novel peptide-based drugs and in the study of protein-protein interactions. Furthermore, the molecule can be used in the development of novel therapeutic agents and in the study of enzyme inhibition. Finally, the molecule can be used in the development of novel enzyme inhibitors and in the study of enzyme inhibition.
Métodos De Síntesis
Fmoc-L-Lys(DMACA)-OH is synthesized from the amino acid lysine. The synthesis involves the reaction of lysine with a protected form of DMACA. The protected form of DMACA is reacted with lysine in the presence of a base and a catalyst. The reaction yields Fmoc-L-Lys(DMACA)-OH as the product.
Propiedades
IUPAC Name |
(2S)-6-[[2-[7-(dimethylamino)-2-oxochromen-4-yl]acetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O7/c1-37(2)22-14-15-23-21(18-32(39)44-30(23)19-22)17-31(38)35-16-8-7-13-29(33(40)41)36-34(42)43-20-28-26-11-5-3-9-24(26)25-10-4-6-12-27(25)28/h3-6,9-12,14-15,18-19,28-29H,7-8,13,16-17,20H2,1-2H3,(H,35,38)(H,36,42)(H,40,41)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUIXMIVPQTMAT-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(DMACA)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

